molecular formula C26H33N5O3 B14998502 4-[5-cyano-3,3-dimethyl-8-(propan-2-yl)-3,4-dihydro-1H-pyrano[3,4-c]pyridin-6-yl]-N-(4-methoxyphenyl)piperazine-1-carboxamide

4-[5-cyano-3,3-dimethyl-8-(propan-2-yl)-3,4-dihydro-1H-pyrano[3,4-c]pyridin-6-yl]-N-(4-methoxyphenyl)piperazine-1-carboxamide

Cat. No.: B14998502
M. Wt: 463.6 g/mol
InChI Key: LVWQOVPCCLXHRV-UHFFFAOYSA-N
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Description

4-[5-CYANO-3,3-DIMETHYL-8-(PROPAN-2-YL)-1H,3H,4H-PYRANO[3,4-C]PYRIDIN-6-YL]-N-(4-METHOXYPHENYL)PIPERAZINE-1-CARBOXAMIDE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring compliance with safety and environmental regulations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

4-[5-CYANO-3,3-DIMETHYL-8-(PROPAN-2-YL)-1H,3H,4H-PYRANO[3,4-C]PYRIDIN-6-YL]-N-(4-METHOXYPHENYL)PIPERAZINE-1-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups .

Scientific Research Applications

4-[5-CYANO-3,3-DIMETHYL-8-(PROPAN-2-YL)-1H,3H,4H-PYRANO[3,4-C]PYRIDIN-6-YL]-N-(4-METHOXYPHENYL)PIPERAZINE-1-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 4-[5-CYANO-3,3-DIMETHYL-8-(PROPAN-2-YL)-1H,3H,4H-PYRANO[3,4-C]PYRIDIN-6-YL]-N-(4-METHOXYPHENYL)PIPERAZINE-1-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-[5-CYANO-3,3-DIMETHYL-8-(PROPAN-2-YL)-1H,3H,4H-PYRANO[3,4-C]PYRIDIN-6-YL]-N-(4-METHOXYPHENYL)PIPERAZINE-1-CARBOXAMIDE include other pyrano[3,4-c]pyridine derivatives and piperazine-based compounds. These compounds share structural similarities and may exhibit similar chemical and biological properties .

Uniqueness

What sets 4-[5-CYANO-3,3-DIMETHYL-8-(PROPAN-2-YL)-1H,3H,4H-PYRANO[3,4-C]PYRIDIN-6-YL]-N-(4-METHOXYPHENYL)PIPERAZINE-1-CARBOXAMIDE apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C26H33N5O3

Molecular Weight

463.6 g/mol

IUPAC Name

4-(5-cyano-3,3-dimethyl-8-propan-2-yl-1,4-dihydropyrano[3,4-c]pyridin-6-yl)-N-(4-methoxyphenyl)piperazine-1-carboxamide

InChI

InChI=1S/C26H33N5O3/c1-17(2)23-22-16-34-26(3,4)14-20(22)21(15-27)24(29-23)30-10-12-31(13-11-30)25(32)28-18-6-8-19(33-5)9-7-18/h6-9,17H,10-14,16H2,1-5H3,(H,28,32)

InChI Key

LVWQOVPCCLXHRV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=C(C2=C1COC(C2)(C)C)C#N)N3CCN(CC3)C(=O)NC4=CC=C(C=C4)OC

Origin of Product

United States

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